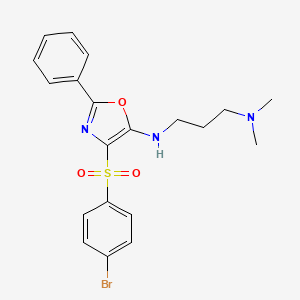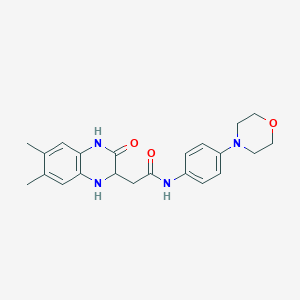
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal Applications
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide and its derivatives have demonstrated notable applications in antifungal treatments. Specifically, certain derivatives have been identified as effective fungicidal agents against various Candida and Aspergillus species. Their development included modifications to improve plasmatic stability while maintaining their antifungal efficacy. These compounds have shown promising broad-spectrum antifungal activity in vitro against various fungi, including molds and dermatophytes, and have demonstrated in vivo efficacy in murine models of systemic Candida albicans infection, significantly reducing fungal load in kidneys (Bardiot et al., 2015).
Structural and Fluorescence Properties
The structural aspects of related isoquinoline derivatives have been studied, revealing interesting properties when interacting with different acids. For instance, certain derivatives form gels or crystalline solids upon treatment with mineral acids. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths compared to the parent compound, although this fluorescence is not active in the protonated state of the compound. The crystal structure analysis of these compounds has provided insights into their potential applications in materials science and fluorescence-based technologies (Karmakar et al., 2007).
Antitumor and Anticancer Applications
Several derivatives have been synthesized and evaluated for their antitumor activities. Certain compounds, such as those with modifications on the quinoxalinone structure, have displayed significant broad-spectrum antitumor activity, being more potent compared to standard treatments like 5-FU. These compounds have shown selective activities against specific cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking studies suggest that these compounds could inhibit growth through specific molecular interactions, such as inhibition of kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Insecticidal Applications
Research has also uncovered the insecticidal properties of certain pyridine derivatives related to the compound . These derivatives have demonstrated significant insecticidal activity, with some compounds being notably more effective than traditional insecticides. This highlights the potential of these compounds in agricultural applications, particularly in controlling pest populations such as aphids (Bakhite et al., 2014).
Antimicrobial and Hemolytic Activity
Derivatives have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds have been found to be active against various microbial species, with some showing considerable potency. This series of compounds has been noted for its lower toxicity, making them candidates for further biological screening and potential therapeutic applications (Gul et al., 2017).
Therapeutic Applications in Viral Infections
A novel anilidoquinoline derivative related to this compound has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound has shown significant antiviral and antiapoptotic effects in vitro and has led to decreased viral load and increased survival in infected mice, indicating its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).
特性
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-11-18-19(12-15(14)2)25-22(28)20(24-18)13-21(27)23-16-3-5-17(6-4-16)26-7-9-29-10-8-26/h3-6,11-12,20,24H,7-10,13H2,1-2H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBIIGSDCCPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-morpholinophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

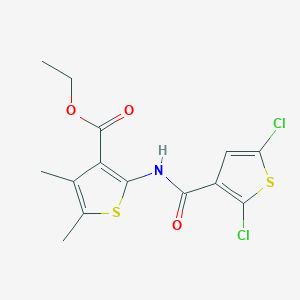
![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2890373.png)
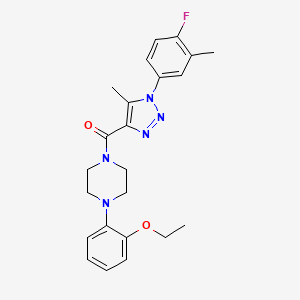
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2890375.png)
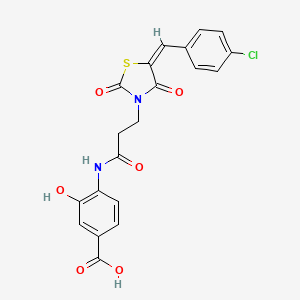
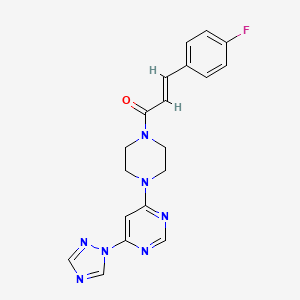

![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
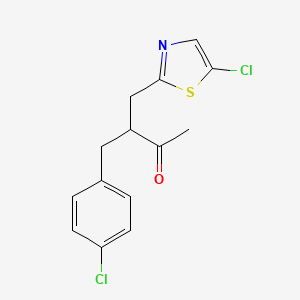
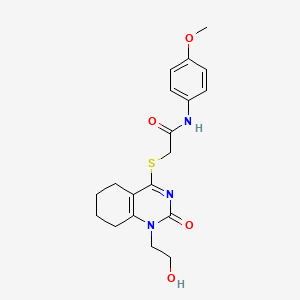
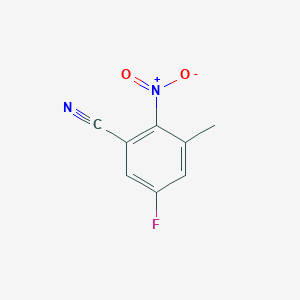
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
